3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one
CAS No.: 720674-23-7
Cat. No.: VC6566360
Molecular Formula: C19H18O5
Molecular Weight: 326.348
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 720674-23-7 |
|---|---|
| Molecular Formula | C19H18O5 |
| Molecular Weight | 326.348 |
| IUPAC Name | 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one |
| Standard InChI | InChI=1S/C19H18O5/c1-11-14-7-6-13(21-2)10-16(14)24-19(20)18(11)12-5-8-15(22-3)17(9-12)23-4/h5-10H,1-4H3 |
| Standard InChI Key | GPDCGNOQPXVFPO-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=C(C=C3)OC)OC |
Introduction
Structural Characteristics and Molecular Identity
The compound belongs to the chromen-2-one family, characterized by a benzopyran-4-one core. Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol. The structure features:
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A 3,4-dimethoxyphenyl substituent at position 3 of the chromone ring.
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A methoxy group at position 7.
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A methyl group at position 4.
This substitution pattern distinguishes it from simpler coumarins, potentially enhancing its bioavailability and target specificity . Comparative analysis with analogs such as 3-(3,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one (molecular weight: 314.34 g/mol) highlights the influence of the 4-methyl group on steric and electronic properties.
Synthesis and Derivatization Pathways
While no explicit synthesis route for this compound is documented, analogous methods for related chromones suggest a multi-step approach:
Condensation and Cyclization
The core chromone structure is typically synthesized via Kostanecki-Robinson reaction, involving condensation of substituted benzaldehydes with methyl ketones. For this compound, 3,4-dimethoxybenzaldehyde would react with a 7-methoxy-4-methylcoumarin precursor under basic conditions (e.g., NaOH/K₂CO₃).
Functionalization
The 4-methyl group may be introduced via Friedel-Crafts alkylation or through the use of pre-methylated intermediates. Methoxy groups are generally installed via nucleophilic substitution or protection/deprotection strategies .
Physicochemical Properties
Key properties inferred from structural analogs include:
Solubility
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Lipophilicity: The methoxy and methyl groups enhance lipid solubility, favoring membrane permeability. LogP values for similar compounds range from 2.8–3.5 .
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) but improved in polar aprotic solvents (e.g., DMSO).
Stability
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Thermal Stability: Decomposition above 250°C, consistent with chromone derivatives .
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Photostability: Susceptible to UV-induced degradation due to the conjugated chromone system .
Biological Activities and Mechanisms
Though direct bioactivity data for this compound is unavailable, structurally related coumarins exhibit:
Antimicrobial Effects
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Bacterial Growth Inhibition: Methoxy-rich coumarins show activity against Staphylococcus aureus (MIC: 6.6–13.2 µM) via membrane disruption .
Antioxidant Capacity
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Radical Scavenging: Ortho-methoxy groups enhance ROS neutralization, with EC₅₀ values <20 µM in DPPH assays.
Computational and In Silico Insights
Molecular docking studies of analogous compounds reveal:
Target Engagement
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Strong binding to cyclooxygenase-2 (COX-2) (ΔG: -7.42 kcal/mol) and topoisomerase I (ΔG: -8.1 kcal/mol), suggesting anti-inflammatory and anticancer mechanisms .
Pharmacokinetics
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ADME Properties: Predicted intestinal absorption >80%, blood-brain barrier penetration (logBB: -0.3), and hepatic metabolism via CYP3A4 .
Applications and Future Directions
Therapeutic Development
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Oncology: As a lead compound for dual topoisomerase/kinase inhibitors.
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Antimicrobials: Synergistic formulations with β-lactam antibiotics.
Material Science
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Fluorescent Probes: Chromone’s inherent fluorescence (λem: 450 nm) suits bioimaging applications.
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